6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid
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Overview
Description
6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid is a chemical compound with the molecular formula C14H12N2O3. It is known for its significant biological activity and is used in various scientific research applications. The compound is characterized by the presence of a picolinic acid moiety attached to a phenyl ring, which is further substituted with a N-methylaminocarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid typically involves the following steps:
Formation of the Picolinic Acid Core: The picolinic acid core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated picolinic acid under palladium catalysis.
Substitution with N-Methylaminocarbonyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Large-scale Suzuki–Miyaura Coupling: Utilizing efficient palladium catalysts and boronic acid derivatives.
Amide Formation: Employing high-efficiency coupling reagents and optimized reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or halogens for halogenation.
Major Products
Oxidation: Oxidized derivatives of the picolinic acid moiety.
Reduction: Reduced forms of the N-methylaminocarbonyl group.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including its effects on cell function and signal transduction.
Medicine: Explored for its potential therapeutic applications, including its role as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding and inhibit the activity of these proteins, leading to various biological effects. Additionally, the compound may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-[3-(N-methylaminocarbonyl)phenyl]picolinic acid: Similar structure with an amino group instead of a carboxyl group.
Picolinic acid derivatives: Various derivatives with different substituents on the picolinic acid core.
Uniqueness
6-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methylaminocarbonyl group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-[3-(methylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-15-13(17)10-5-2-4-9(8-10)11-6-3-7-12(16-11)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTVCYUOFMEPIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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